

# Enbezotinib: A Technical Guide to a Novel Dual RET/SRC Kinase Inhibitor

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## Compound of Interest

Compound Name: *Enbezotinib*

Cat. No.: *B10827848*

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## Abstract

**Enbezotinib** (TPX-0046) is a potent, orally bioavailable, macrocyclic tyrosine kinase inhibitor targeting both the Rearranged during Transfection (RET) proto-oncogene and the SRC family of kinases.[1][2][3] Developed for the treatment of cancers driven by RET alterations, including fusions and mutations, its dual-inhibitor mechanism aims to provide a robust anti-tumor response and overcome potential resistance mechanisms.[2][3] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **Enbezotinib**, intended for professionals in the field of oncology research and drug development.

## Chemical Structure and Physicochemical Properties

**Enbezotinib** is a complex macrocyclic small molecule. Its unique three-dimensional structure is designed to bind with high affinity to the kinase domains of its targets.

Table 1: Chemical and Physicochemical Properties of **Enbezotinib**

Property	Value	Source(s)
IUPAC Name	(3S,7R,17S)-12-fluoro-17-methyl-2,16-dioxo-8,14,19,23,24,26-hexazahexacyclo[22.3.1.0 <sup>3</sup> , <sup>7</sup> .0 <sup>8</sup> , <sup>27</sup> .0 <sup>10</sup> , <sup>15</sup> .0 <sup>21</sup> , <sup>25</sup> ]octacos-1(28),10(15),11,13,21(25),22,26-heptaen-20-one	[4]
Synonyms	TPX-0046	
CAS Number	2359649-81-1 (RSS-isomer)	
Molecular Formula	C <sub>21</sub> H <sub>21</sub> FN <sub>6</sub> O <sub>3</sub>	[1]
Molecular Weight	424.43 g/mol	[1]
SMILES	<chem>C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)O[C@H]5CCC[C@H]5N4CC6=C(O1)N=CC(=C6)F</chem>	[1]
Solubility	DMSO: 100 mg/mL (235.61 mM; with ultrasonic and warming to 80°C)	[5]
Appearance	White to off-white solid	[5]

Note: The detailed chemical synthesis protocol for **Enbezotinib** is proprietary and not publicly available.

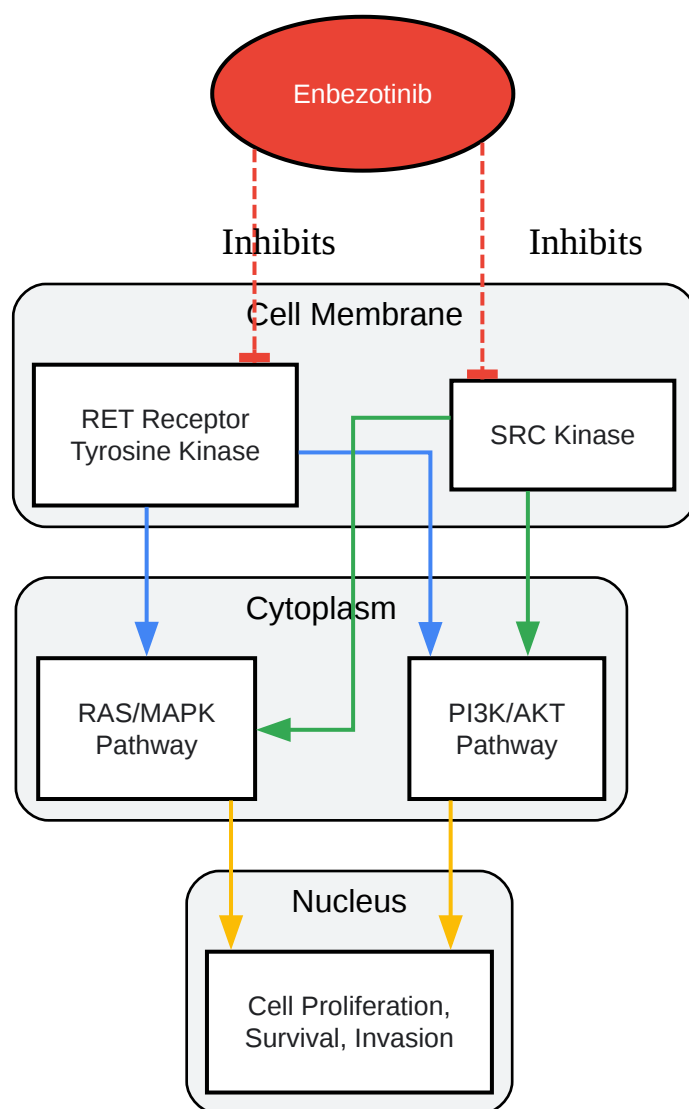
## Mechanism of Action and Signaling Pathways

**Enbezotinib** functions as a dual inhibitor of RET and SRC tyrosine kinases.[1][3] Aberrant RET activation, through mutations or gene fusions, is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer.[6] This leads to the constitutive activation of downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[7]

SRC kinases are non-receptor tyrosine kinases that are often upregulated in tumor cells and play a crucial role in tumor progression, invasion, and angiogenesis.[2][3] Furthermore, SRC signaling has been implicated in the development of resistance to targeted therapies, including RET inhibitors.[2][3]

By simultaneously inhibiting both RET and SRC, **Enbezotinib** aims to achieve a more comprehensive blockade of oncogenic signaling and potentially overcome or delay the onset of treatment resistance.

Diagram: Simplified RET and SRC Signaling Pathways and Inhibition by **Enbezotinib**



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Caption: **Enbezotinib** inhibits RET and SRC, blocking downstream signaling pathways.

## Preclinical Pharmacology

### In Vitro Studies

**Enbezotinib** has demonstrated potent inhibitory activity against wild-type and various mutated forms of RET in both enzymatic and cell-based assays.

Table 2: In Vitro Inhibitory Activity of **Enbezotinib**

Assay Type	Target	IC <sub>50</sub> (nM)	Cell Line	Source(s)
Enzymatic Assay	Wild-Type RET	0.26	-	[8]
Cell-Based Assay	Wild-Type RET Phosphorylation	21.9	Ba/F3	[8]
Cell-Based Assay	RET Mutants (15 variants)	2.69 - 108	Ba/F3	[8]
Cell Proliferation Assay	KIF5B-RET	~1	Ba/F3	
Cell Proliferation Assay	RET G810R (Solvent Front Mutation)	17	Ba/F3	[4]

**Enbezotinib** is also reported to be selective for RET over a panel of 217 other kinases, though it does inhibit 39 tyrosine kinases by more than 50% at a concentration of 26 nM.[8]

### In Vivo Studies

In vivo studies using xenograft models have shown that **Enbezotinib** leads to significant anti-tumor efficacy.

Table 3: In Vivo Efficacy of **Enbezotinib**

Animal Model	Cell Line	Dosage	Outcome	Source(s)
Mouse Xenograft	Ba/F3 KIF5B-RET	5 mg/kg	Marked anti-tumor efficacy	<a href="#">[4]</a>
Mouse Xenograft	RET-driven cancer cell-derived and patient-derived models	2-5 mg/kg (twice daily for 27 days)	Decreased tumor size	<a href="#">[5]</a>

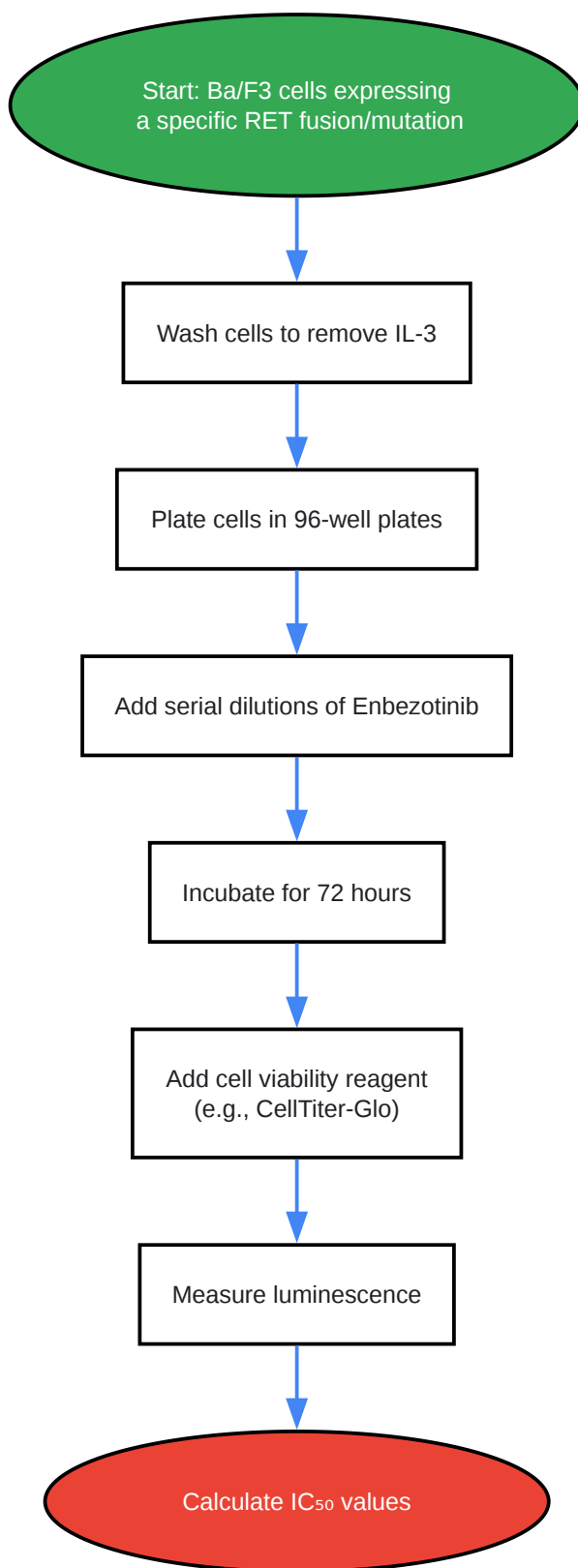
## Experimental Protocols

The following are generalized protocols representative of the methodologies used to evaluate **Enbezotinib**.

### Ba/F3 Cell Proliferation Assay

This assay is used to determine the concentration of an inhibitor required to prevent the proliferation of engineered Ba/F3 cells that are dependent on a specific kinase for survival and growth.

Diagram: Ba/F3 Cell Proliferation Assay Workflow



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Caption: Workflow for determining the IC<sub>50</sub> of **Enbezotinib** in Ba/F3 cells.

#### Methodology:

- **Cell Culture:** Ba/F3 cells engineered to express a specific RET fusion or mutation are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.
- **IL-3 Withdrawal:** Prior to the assay, cells are washed to remove IL-3, making their survival dependent on the expressed RET kinase.
- **Cell Plating:** Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
- **Compound Addition:** **Enbezotinib** is serially diluted and added to the wells.
- **Incubation:** The plates are incubated for approximately 72 hours.
- **Viability Assessment:** A cell viability reagent, such as CellTiter-Glo® which measures ATP levels, is added to each well.
- **Data Acquisition:** The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
- **Analysis:** The data is normalized to controls, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated.

## Cell-Derived Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of a compound in a living organism.

#### Methodology:

- **Cell Preparation:** Human cancer cells harboring a RET alteration (e.g., KIF5B-RET) are cultured and harvested.
- **Animal Model:** Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.
- **Tumor Implantation:** A suspension of the cancer cells is subcutaneously injected into the flank of the mice.

- **Tumor Growth:** The tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- **Treatment:** Once tumors are established, the mice are randomized into treatment and control groups. **Enbezotinib** is administered orally at specified doses and schedules.
- **Monitoring:** Tumor volume is measured regularly (e.g., twice weekly) using calipers. The general health and body weight of the mice are also monitored.
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis.

## Clinical Development

**Enbezotinib** has been evaluated in a Phase 1/2 clinical trial (NCT04161391) for adult subjects with advanced or metastatic solid tumors harboring oncogenic RET fusions or mutations.[9] The study aimed to determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of **Enbezotinib**. [10] Preliminary results have shown encouraging anti-tumor activity, including objective responses in both RET TKI-naïve and pre-treated patients, with a generally tolerable safety profile.[11] However, the clinical development of **Enbezotinib** has been discontinued.[2]

## Conclusion

**Enbezotinib** is a novel, potent dual inhibitor of RET and SRC kinases with demonstrated preclinical anti-tumor activity in RET-driven cancer models. Its unique macrocyclic structure and dual mechanism of action provided a strong rationale for its clinical investigation. The data presented in this guide underscore the scientific foundation for the development of **Enbezotinib** as a potential therapeutic agent for RET-altered cancers. While its clinical development has been discontinued, the insights gained from its study contribute to the broader understanding of targeting RET-driven malignancies.

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Address: 3281 E Guasti Rd

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